2-(1-Ethynylcyclopropyl)triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

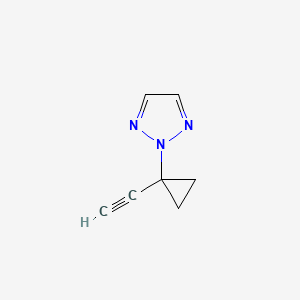

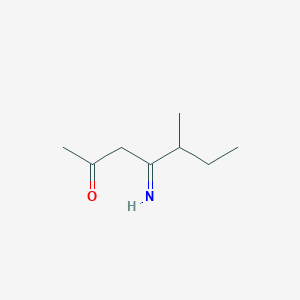

2-(1-Ethynylcyclopropyl)triazole is a compound with the molecular formula C7H7N3. It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This compound is known for its stability and its ability to form hydrogen bonds, allowing it to interact with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as this compound, typically involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction can be catalyzed by copper or ruthenium . The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), part of click chemistry, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles, including this compound, are stable compounds that are resistant to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their unique structure allows them to form hydrogen bonds and bipolar interactions, enabling them to interact with various biomolecular targets .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 133.15 . The compound is stable under normal conditions and is resistant to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Applications De Recherche Scientifique

Triazole Derivatives in Medicinal Chemistry

Novel Applications and Synthesis : Triazoles are crucial in developing new drugs due to their diverse biological activities. The preparation and evaluation of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives have led to advances in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This broad spectrum of activity underlines the importance of efficient synthesis methods, considering green chemistry principles and sustainability (Ferreira et al., 2013).

Bioisosteric Applications : The 1,2,3-triazole ring is recognized for its bioisostere capabilities, enabling the design of new active molecules by mimicking various functional groups. This feature has been pivotal in creating drug analogs across numerous therapeutic areas, showcasing the ring's versatility and utility in drug discovery (Bonandi et al., 2017).

Supramolecular and Coordination Chemistry : Beyond its synthetic accessibility, 1,2,3-triazole's role extends into supramolecular and coordination chemistry, thanks to its nitrogen-rich structure. It enables complexation with anions and cations through various bonding mechanisms, facilitating applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Mécanisme D'action

Target of Action

It’s known that 1,2,3-triazole derivatives can interact with various enzymes and receptors in organisms . They have been reported to exert anticancer effects via inhibition of enzymes such as carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3‐dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) .

Mode of Action

1,2,3-triazoles are known to interact with biological targets by forming hydrogen bonds . They are stable compounds that can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .

Biochemical Pathways

1,2,3-triazoles have been reported to exert anticancer effects through different modes of actions . They can inhibit various enzymes involved in cancer progression, affecting multiple biochemical pathways .

Pharmacokinetics

Triazoles are generally known for their stable pharmacokinetics, with mostly predictable variations influenced by common and usually known factors in routine clinical settings . They have high oral bioavailability, making them suitable for intravenous-to-oral switch strategies .

Result of Action

1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Action Environment

It’s known that the stability and efficacy of triazoles can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

The safety data sheet for 2-(1-Ethynylcyclopropyl)triazole indicates that it poses several hazards. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Analyse Biochimique

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and dipole-dipole interactions, owing to the presence of nitrogen atoms in the triazole ring .

Cellular Effects

Triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(1-Ethynylcyclopropyl)triazole is not well-defined. Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Triazole derivatives have been reported to exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Some triazole derivatives have been reported to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Drug metabolism generally involves two phases: Phase I (functionalization reactions) and Phase II (conjugation reactions) .

Transport and Distribution

The transport and distribution of drugs within cells and tissues generally involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of a compound can influence its activity or function .

Propriétés

IUPAC Name |

2-(1-ethynylcyclopropyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-7(3-4-7)10-8-5-6-9-10/h1,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSHHZXZHLORIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide](/img/structure/B2843432.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)

![Methyl 4-[[2-(3-imidazol-1-ylpropylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B2843443.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)